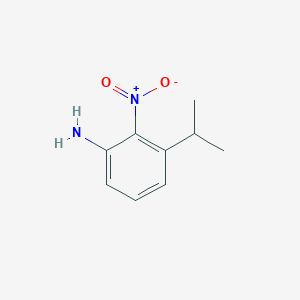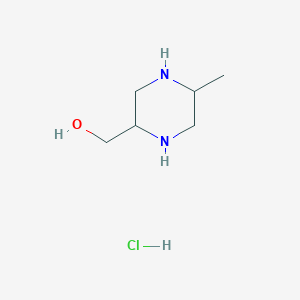
5-Isothiocyanatopicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isothiocyanatopicolinonitrile is an organic compound with the molecular formula C7H3N3S It is a derivative of picolinonitrile, featuring an isothiocyanate functional group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatopicolinonitrile typically involves the reaction of 5-aminopicolinonitrile with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be summarized as follows:
5-Aminopicolinonitrile+Thiophosgene→this compound+HCl
Industrial Production Methods: For industrial-scale production, a more efficient and safer method involves the use of carbon disulfide and a desulfurylation reagent. This method avoids the use of highly toxic thiophosgene and can be scaled up for large-scale synthesis. The process involves the in situ generation of a dithiocarbamate intermediate, which is then desulfurylated to form the isothiocyanate product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Isothiocyanatopicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are used to facilitate cyclization.
Major Products Formed:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cyclization reactions, which are valuable in medicinal chemistry and material science
Aplicaciones Científicas De Investigación
5-Isothiocyanatopicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Isothiocyanatopicolinonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The compound’s mechanism of action is being studied for its potential therapeutic applications, particularly in targeting cancer cells .
Comparación Con Compuestos Similares
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: Similar structure with a trifluoromethyl group at the 3-position.
Phenyl Isothiocyanate: A simpler isothiocyanate compound used in various organic synthesis applications.
Allyl Isothiocyanate: Known for its presence in mustard oil and studied for its biological activities.
Uniqueness: 5-Isothiocyanatopicolinonitrile is unique due to the presence of both the isothiocyanate and nitrile functional groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H3N3S |
|---|---|
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
5-isothiocyanatopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |
Clave InChI |
YUUKNBAQQOWIKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N=C=S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
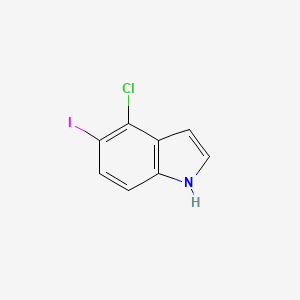
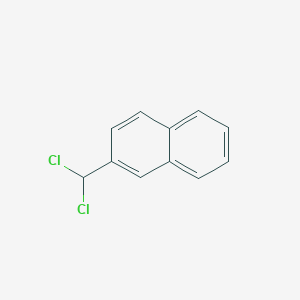
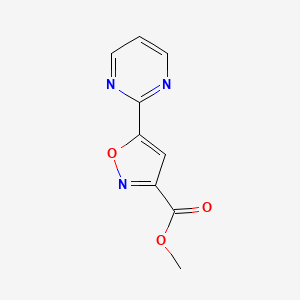
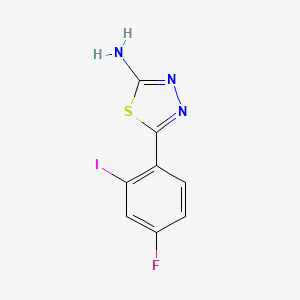

![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
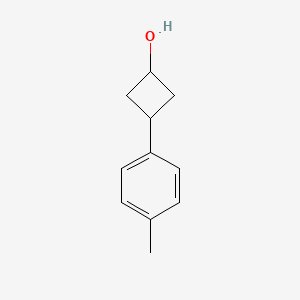

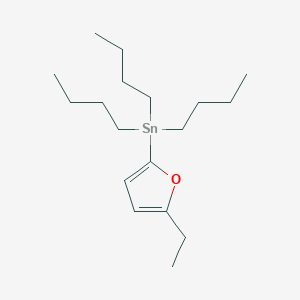
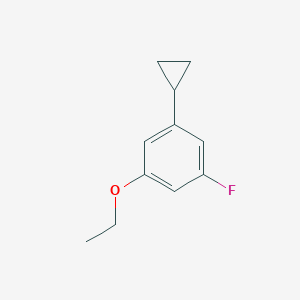
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
